Cas no 2034441-25-1 (3-({[2,3'-bipyridine]-3-yl}methyl)-1-(4-ethoxyphenyl)urea)
![3-({[2,3'-bipyridine]-3-yl}methyl)-1-(4-ethoxyphenyl)urea structure](https://ja.kuujia.com/scimg/cas/2034441-25-1x500.png)
3-({[2,3'-bipyridine]-3-yl}methyl)-1-(4-ethoxyphenyl)urea 化学的及び物理的性質
名前と識別子
-
- 1-(4-ethoxyphenyl)-3-[(2-pyridin-3-ylpyridin-3-yl)methyl]urea
- 3-({[2,3'-bipyridine]-3-yl}methyl)-1-(4-ethoxyphenyl)urea
-
- インチ: 1S/C20H20N4O2/c1-2-26-18-9-7-17(8-10-18)24-20(25)23-14-16-6-4-12-22-19(16)15-5-3-11-21-13-15/h3-13H,2,14H2,1H3,(H2,23,24,25)
- InChIKey: NRIDVCRFZZUKIJ-UHFFFAOYSA-N
- ほほえんだ: N(C1=CC=C(OCC)C=C1)C(NCC1=CC=CN=C1C1=CC=CN=C1)=O
3-({[2,3'-bipyridine]-3-yl}methyl)-1-(4-ethoxyphenyl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6514-9473-5μmol |
3-({[2,3'-bipyridine]-3-yl}methyl)-1-(4-ethoxyphenyl)urea |
2034441-25-1 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6514-9473-10μmol |
3-({[2,3'-bipyridine]-3-yl}methyl)-1-(4-ethoxyphenyl)urea |
2034441-25-1 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6514-9473-2mg |
3-({[2,3'-bipyridine]-3-yl}methyl)-1-(4-ethoxyphenyl)urea |
2034441-25-1 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6514-9473-5mg |
3-({[2,3'-bipyridine]-3-yl}methyl)-1-(4-ethoxyphenyl)urea |
2034441-25-1 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6514-9473-2μmol |
3-({[2,3'-bipyridine]-3-yl}methyl)-1-(4-ethoxyphenyl)urea |
2034441-25-1 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6514-9473-20μmol |
3-({[2,3'-bipyridine]-3-yl}methyl)-1-(4-ethoxyphenyl)urea |
2034441-25-1 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6514-9473-3mg |
3-({[2,3'-bipyridine]-3-yl}methyl)-1-(4-ethoxyphenyl)urea |
2034441-25-1 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6514-9473-100mg |
3-({[2,3'-bipyridine]-3-yl}methyl)-1-(4-ethoxyphenyl)urea |
2034441-25-1 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6514-9473-30mg |
3-({[2,3'-bipyridine]-3-yl}methyl)-1-(4-ethoxyphenyl)urea |
2034441-25-1 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6514-9473-75mg |
3-({[2,3'-bipyridine]-3-yl}methyl)-1-(4-ethoxyphenyl)urea |
2034441-25-1 | 75mg |
$208.0 | 2023-09-08 |
3-({[2,3'-bipyridine]-3-yl}methyl)-1-(4-ethoxyphenyl)urea 関連文献
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
3-({[2,3'-bipyridine]-3-yl}methyl)-1-(4-ethoxyphenyl)ureaに関する追加情報
3-({[2,3'-bipyridine]-3-yl}methyl)-1-(4-ethoxyphenyl)urea: A Comprehensive Overview
In recent years, the compound 3-({[2,3'-bipyridine]-3-yl}methyl)-1-(4-ethoxyphenyl)urea, identified by the CAS number 2034441-25-1, has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of urea, a class of compounds known for their versatility in various chemical applications. The structure of this compound is characterized by a urea moiety linked to a 4-ethoxyphenyl group and a [2,3'-bipyridine]-3-ylmethyl group. These substituents contribute to its unique chemical properties and potential applications.
The 2,3'-bipyridine moiety is a well-known ligand in coordination chemistry, often used to form stable metal complexes. Its presence in this compound suggests potential applications in catalysis or as a precursor for metalloorganic frameworks (MOFs). Recent studies have highlighted the ability of such ligands to enhance the stability and reactivity of metal complexes, making them valuable in industrial catalytic processes. For instance, researchers have explored the use of bipyridine-containing compounds in hydrogenation reactions and carbon capture technologies.
The 4-ethoxyphenyl group introduces additional functionality to the molecule. Ethoxy substitution on aromatic rings is known to improve solubility and stability in organic solvents, which is advantageous for applications in pharmaceuticals and agrochemicals. Furthermore, the ethoxy group can participate in hydrogen bonding interactions, potentially influencing the compound's bioavailability and pharmacokinetic properties.
Recent advancements in computational chemistry have enabled detailed studies of the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the conjugated system formed by the bipyridine and urea groups facilitates electron delocalization, enhancing the compound's ability to act as a Lewis base. This property is particularly relevant in its potential role as a ligand in transition metal catalysis.
In terms of synthesis, this compound can be prepared via a multi-step process involving nucleophilic substitution and condensation reactions. The synthesis typically begins with the preparation of 2,3'-bipyridine derivatives, followed by their reaction with appropriate phenyl urea precursors under controlled conditions. Optimization of reaction conditions has been a focus of recent research to improve yield and purity.
The application of this compound extends beyond traditional chemical synthesis. Its unique structure makes it a promising candidate for use in sensor technologies. For example, researchers have demonstrated that bipyridine-containing ureas can serve as fluorescent sensors for metal ions such as copper(II) and zinc(II). The ethoxyphenyl group enhances solubility in organic media, making it suitable for such applications.
In conclusion, 3-({[2,3'-bipyridine]-3-yl}methyl)-1-(4-ethoxyphenyl)urea represents an exciting advancement in organic synthesis with diverse potential applications. Its structure combines functional groups that offer both chemical versatility and biological relevance. As research continues to uncover new properties and uses for this compound, it is poised to play an increasingly important role in various scientific disciplines.
2034441-25-1 (3-({[2,3'-bipyridine]-3-yl}methyl)-1-(4-ethoxyphenyl)urea) 関連製品
- 1374664-80-8(4-(4-Methoxyphenyl)pyridin-3-amine)
- 2171849-35-5(1-(bromomethyl)-4',4'-dimethyl-3-oxaspirobicyclo3.1.0hexane-2,1'-cyclohexane)
- 2029273-80-9((3-Amino-2,2-difluoropropyl)(4-methoxybutyl)methylamine)
- 1361734-27-1(Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 2228558-90-3(tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylate)
- 2171560-60-2(2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}-3-(1,3-thiazol-5-yl)propanoic acid)
- 2227914-52-3(rac-(1R,2R)-2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid)
- 2189710-82-3(N-2-oxo-2-(pyrrolidin-1-yl)ethyl-N-(oxolan-2-yl)methylprop-2-enamide)
- 42797-18-2(o-(4-Biphenylylcarbonyl)benzoic acid)
- 15862-37-0(2,5-dibromo-3-nitro-pyridine)



